Methyl 5-(furan-2-yl)-6-methoxynicotinate
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Overview
Description
Methyl 5-(furan-2-yl)-6-methoxynicotinate is an organic compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid This compound features a furan ring and a methoxy group attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(furan-2-yl)-6-methoxynicotinate typically involves the reaction of 5-(furan-2-yl)nicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans, which can then be further modified to obtain the desired nicotinate derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(furan-2-yl)-6-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group on the nicotinate backbone can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amine-substituted nicotinates, and halogenated furan derivatives. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
Methyl 5-(furan-2-yl)-6-methoxynicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of Methyl 5-(furan-2-yl)-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. The furan ring and methoxy group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(hydroxymethyl)-2-furancarboxylate: Similar in structure but with a hydroxymethyl group instead of a methoxy group.
Methyl 5-(pyridin-3-yl)furan-2-ylmethanamine: Contains a pyridine ring instead of a nicotinate backbone.
Furan-2,5-dicarboxylic acid derivatives: Structurally related compounds with different functional groups attached to the furan ring.
Uniqueness
Methyl 5-(furan-2-yl)-6-methoxynicotinate is unique due to the presence of both a furan ring and a methoxy group on the nicotinate backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11NO4 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 5-(furan-2-yl)-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-15-11-9(10-4-3-5-17-10)6-8(7-13-11)12(14)16-2/h3-7H,1-2H3 |
InChI Key |
QFGVHQCIPJMFRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)C2=CC=CO2 |
Origin of Product |
United States |
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